2-[4-(tetrazol-1-yl)phenyl]propanoic acid
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Overview
Description
2-[4-(tetrazol-1-yl)phenyl]propanoic acid is an organic compound that features a tetrazole ring attached to a phenyl group, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(tetrazol-1-yl)phenyl]propanoic acid typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile. This reaction is often catalyzed by a Lewis acid such as zinc chloride.
Attachment to the Phenyl Group: The tetrazole ring is then attached to a phenyl group through a substitution reaction, where a suitable leaving group on the phenyl ring is replaced by the tetrazole moiety.
Introduction of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(tetrazol-1-yl)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atoms on the tetrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
2-[4-(tetrazol-1-yl)phenyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-(tetrazol-1-yl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its potential anti-inflammatory effects.
Pathways Involved: It may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins.
Comparison with Similar Compounds
2-[4-(tetrazol-1-yl)phenyl]propanoic acid can be compared with other similar compounds, such as:
2-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanoic acid: Similar structure but with a triazole ring instead of a tetrazole ring. The tetrazole ring provides different electronic properties and reactivity.
2-[4-(1H-imidazol-1-yl)phenyl]propanoic acid: Contains an imidazole ring, which has different biological activity and chemical reactivity compared to the tetrazole ring.
The uniqueness of this compound lies in its tetrazole ring, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10N4O2 |
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Molecular Weight |
218.21 g/mol |
IUPAC Name |
2-[4-(tetrazol-1-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H10N4O2/c1-7(10(15)16)8-2-4-9(5-3-8)14-6-11-12-13-14/h2-7H,1H3,(H,15,16) |
InChI Key |
ORGGHZMNEAOHDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=NN=N2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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